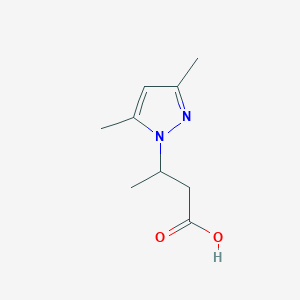

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Description

BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-4-7(2)11(10-6)8(3)5-9(12)13/h4,8H,5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVAKPNKPFFABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid molecular weight and formula

Technical Whitepaper: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid , a bifunctional heterocyclic building block characterized by a pyrazole nitrogen donor and a carboxylate oxygen donor.[1] With a molecular weight of 182.22 g/mol and formula C

This document outlines the precise chemical identity, a self-validating synthetic protocol via aza-Michael addition, and the mechanistic logic governing its formation and coordination chemistry.[1]

Chemical Identity & Physicochemical Properties

The molecule consists of a 3,5-dimethylpyrazole core

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

| Common Name | 3-(3,5-Dimethylpyrazol-1-yl)butyric acid |

| CAS Registry Number | 890592-88-8 |

| Molecular Formula | C |

| Molecular Weight | 182.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted pKa | ~4.5 (Carboxylic acid), ~2.5 (Pyrazolium) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Synthetic Pathway & Mechanism

The most robust route for synthesizing this molecule is the aza-Michael addition of 3,5-dimethylpyrazole to crotonic acid (trans-2-butenoic acid).[1] This atom-economic reaction exploits the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the nucleophilic attack and subsequent proton transfer that drives the formation of the C-N bond.

Figure 1: Mechanistic flow of the aza-Michael addition.[1] The pyrazole N1 acts as the nucleophile attacking the

Experimental Protocol

This protocol is designed for scalability and purity.[1] It avoids the use of harsh halogenated solvents, utilizing water or ethanol as a green reaction medium.[1]

Objective: Synthesis of 10.0 g of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid.

Materials:

-

3,5-Dimethylpyrazole (MW 96.13): 5.28 g (55 mmol)[1]

-

Crotonic Acid (MW 86.09): 4.30 g (50 mmol)[1]

-

Sodium Hydroxide (Catalytic): 0.2 g[1]

-

Solvent: Water (30 mL) or Ethanol (30 mL)[1]

-

Reagent: Conc. HCl (for precipitation)

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dimethylpyrazole (5.28 g) and crotonic acid (4.30 g) in 30 mL of water.

-

Note: A slight excess of pyrazole (1.1 eq) drives the reaction to completion.[1]

-

-

Catalysis: Add NaOH (0.2 g) to the mixture. The base deprotonates a fraction of the pyrazole, enhancing its nucleophilicity.[1]

-

Reflux: Heat the mixture to reflux (100°C) for 12–16 hours . Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The spot for crotonic acid should disappear.[1]

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Acidification: Dropwise add concentrated HCl until the pH reaches ~3.0. This protonates the carboxylate, causing the product to precipitate.[1]

-

Filtration: Filter the white precipitate under vacuum.[1]

-

Washing: Wash the filter cake with cold water (

mL) to remove unreacted starting materials and salts.[1]

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

-

Yield Calculation: Expected Yield: ~70–85% (approx. 6.4–7.8 g).[1]

Applications & Coordination Chemistry

This molecule acts as a heterotopic ligand , capable of bridging metal centers through two distinct functional groups: the soft nitrogen of the pyrazole and the hard oxygen of the carboxylate.[1]

Ligand Behavior in MOFs

In Metal-Organic Frameworks (MOFs), this ligand can form "paddle-wheel" or infinite rod secondary building units (SBUs).[1] The flexibility of the butanoic acid chain allows for conformational adaptation, leading to unique pore structures.[1]

Figure 2: Potential coordination modes of the ligand.[1] Mode B is preferred for constructing 3D MOF networks.[1]

Pharmaceutical Relevance

The 3-(3,5-dimethylpyrazol-1-yl) moiety is a recognized bioisostere in drug design.[1][3] It mimics the imidazole side chain of histidine but with altered lipophilicity and hydrogen-bonding potential.[1]

-

Integrin Inhibition: Structural analogs of this molecule (where the aliphatic chain is replaced or extended by aromatic systems) have been identified as potent

integrin inhibitors, used in treating idiopathic pulmonary fibrosis (IPF) [1].[1][3]

Analytical Characterization Expectations

To validate the synthesis, the following spectral data should be obtained:

-

H NMR (DMSO-

- 12.1 ppm (s, 1H, -COOH )

- 5.8 ppm (s, 1H, Pyrazole-H4 )

-

4.6 ppm (m, 1H, N-CH -CH

-

2.8 ppm (dd, 2H, -CH

-

2.1 ppm (s, 3H, Pyrazole-CH

-

2.0 ppm (s, 3H, Pyrazole-CH

-

1.4 ppm (d, 3H, CH-CH

-

Mass Spectrometry (ESI+):

- peak at 183.2 m/z .[1]

References

-

Barrett, T. N., et al. (2019).[1][3] Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid...[1][3]. Journal of Medicinal Chemistry.[1] [Related structural motif context]. Retrieved from [Link][1]

Sources

Technical Guide: 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic Acid Scaffolds in Integrin Inhibition

Part 1: Executive Summary & Molecular Rationale

The Pharmacophore Identity

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid represents a privileged acidic pharmacophore used in the design of high-affinity non-peptidic integrin antagonists, specifically targeting the

In the context of drug discovery, this molecule (and its

Therapeutic Context: Idiopathic Pulmonary Fibrosis (IPF)

The primary utility of this scaffold lies in the development of inhaled therapeutics for Idiopathic Pulmonary Fibrosis (IPF) .[1] The

Part 2: Mechanism of Action & Structural Biology

The "Acidic Headgroup" Strategy

Integrin inhibitors are generally "dumbbell-shaped" molecules consisting of:

-

Basic Headgroup: Mimics Arginine (binds the

-subunit propeller). -

Linker/Scaffold: Controls the distance and orientation.

-

Acidic Terminus: Mimics Aspartate (binds the

-subunit MIDAS).

The 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid moiety serves as the Acidic Terminus + Linker . The pyrazole ring provides structural rigidity, locking the carboxylic acid into a conformation that maximizes binding affinity to the MIDAS cation while minimizing entropic penalties upon binding.

Pathway Visualization: TGF- Activation Blockade

The following diagram illustrates the specific node where this inhibitor acts to prevent fibrotic signaling.

Caption: Mechanism of Action. The inhibitor competes with the Latent TGF-β complex for the integrin binding pocket, preventing mechanical activation of the fibrotic cytokine.

Part 3: Chemical Synthesis & Optimization

The synthesis of the core fragment relies on a Michael addition. High enantioselectivity is often required, as the (S)-enantiomer typically exhibits superior binding affinity for the

Protocol 1: Synthesis of the Acidic Core

Objective: Synthesize 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (racemic or chiral).

Reagents:

-

Ethyl crotonate (for racemic) or Chiral Crotonates

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cesium Carbonate

-

Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

-

Michael Addition:

-

Dissolve 3,5-dimethylpyrazole (1.0 equiv) and ethyl crotonate (1.2 equiv) in ACN.

-

Add DBU (0.5 equiv) as a catalyst.

-

Reflux at 80°C for 12–24 hours under

atmosphere. -

Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of pyrazole.

-

-

Hydrolysis:

-

Concentrate the reaction mixture to obtain the intermediate ester.

-

Redissolve in THF/Water (1:1).

-

Add LiOH (2.0 equiv) and stir at room temperature for 4 hours.

-

-

Workup:

-

Acidify to pH 3.0 using 1N HCl.

-

Extract with Ethyl Acetate (3x).

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Hexane/Ether or Flash Chromatography (DCM:MeOH 95:5).

-

Workflow Visualization: Synthesis Logic

Caption: Synthetic route for the pyrazole-butanoic acid pharmacophore via aza-Michael addition.

Part 4: Biological Evaluation & SAR Data

To validate the efficacy of this scaffold, researchers employ solid-phase receptor binding assays. The goal is to measure the ability of the compound to displace a natural ligand (like Fibronectin or LAP) from the purified integrin.

Protocol 2: Solid-Phase Binding Assay

Reagents:

-

Purified Recombinant Human

Integrin. -

Ligand: Biotinylated LAP (Latency Associated Peptide).

-

Detection: Streptavidin-HRP.

Methodology:

-

Coating: Coat 96-well microplates with

integrin (1 -

Blocking: Block non-specific sites with 3% BSA in PBS for 2 hours.

-

Competition: Add the test compound (dilution series 0.1 nM to 10

M) mixed with Biotin-LAP (fixed concentration, e.g., 5 nM). -

Incubation: Incubate for 2 hours at room temperature.

-

Wash: Wash 3x with TBST (Tris-Buffered Saline + 0.05% Tween-20).

-

Detection: Add Streptavidin-HRP (1:2000) for 1 hour.

-

Readout: Add TMB substrate, stop with

, and measure OD at 450 nm. -

Analysis: Fit data to a 4-parameter logistic equation to determine

.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how modifications to the 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid core affect potency against

| Compound Variant | Modification | Selectivity ( | Notes | |

| Core Acid | Unmodified Pyrazole-Butanoic Acid | < 5.0 | N/A | Weak binder (Fragment only). Lacks basic amine. |

| Aryl-Linker | 3-(3-pyridyl)butanoic acid core | 6.2 | Low | Improved stacking, still lacks basic head. |

| Full RGD Mimetic | Core + Tetrahydronaphthyridine (Basic Head) | 8.5 - 11.0 | High (>100x) | The clinical candidate profile (GSK3008348). |

| Enantiomer (R) | (R)-configuration at C3 | < 6.0 | Low | The (S)-enantiomer is critical for the binding pocket. |

Key Insight: The "Core Acid" itself is a weak inhibitor. Its value is as a modular building block . It must be coupled with a high-affinity basic group (mimicking Arginine) to achieve nanomolar potency.

Part 5: References

-

Anderson, N. A., et al. (2018). "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis."[1][3] Journal of Medicinal Chemistry.

-

Slack, R. J., et al. (2016). "Pharmacological characterization of the αvβ6 integrin inhibitor GSK3008348." British Journal of Pharmacology.

-

Madsen, D., et al. (2020). "Small Molecule Inhibitors of Integrin αvβ6." Journal of Medicinal Chemistry (Review of RGD mimetics).

-

MedChemExpress. "MK-0429 (L-000845704) | αvβ3 Integrin Inhibitor."

-

Selleck Chemicals. "Integrin Inhibitor Review and Product List."

Sources

Methodological & Application

synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid protocol

An Application Note and Comprehensive Protocol for the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-part protocol for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis is achieved through a robust and efficient pathway involving the initial preparation of 3,5-dimethylpyrazole via a classical condensation reaction, followed by its conjugate addition to crotonic acid. This guide is designed for chemical researchers and drug development professionals, offering in-depth explanations of the underlying reaction mechanisms, step-by-step procedural instructions, and comprehensive validation checkpoints to ensure the synthesis of a high-purity final product.

Introduction: The Significance of Pyrazole Moieties

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of pyrazole have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][4] The specific target molecule, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, incorporates both the stable pyrazole ring and a carboxylic acid functional group, making it a versatile intermediate for the development of more complex therapeutic agents. For instance, molecules containing a similar core structure have been investigated as potent inhibitors for the treatment of idiopathic pulmonary fibrosis, highlighting the therapeutic potential of this chemical class.[5]

The synthetic strategy detailed herein is logical and efficient. It begins with the well-established synthesis of the pyrazole core, followed by a selective N-alkylation using an aza-Michael addition, a reliable method for forming carbon-nitrogen bonds.

Overall Synthetic Workflow

The synthesis is a two-stage process. First, the precursor 3,5-dimethylpyrazole is synthesized from acetylacetone and hydrazine hydrate. Second, this precursor undergoes an aza-Michael addition with crotonic acid to yield the final product.

Caption: Overall two-part workflow for the synthesis.

Part 1: Synthesis of the Precursor, 3,5-Dimethylpyrazole

Principle and Mechanism

The synthesis of 3,5-dimethylpyrazole is a classic example of the Knorr pyrazole synthesis. It proceeds via a cyclocondensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative (hydrazine hydrate).[6] The reaction is typically catalyzed by a weak acid, such as acetic acid.[7][8] The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Acetylacetone (2,4-pentanedione) | C₅H₈O₂ | 100.12 | 123-54-6 | Purity ≥99% |

| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 | ~64% solution in water |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous or 95% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Catalyst |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 50 mL of ethanol and 6 mL of hydrazine hydrate. Stir the solution to ensure homogeneity.[9]

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool for approximately 10-15 minutes.

-

Reagent Addition: While maintaining the low temperature and stirring vigorously, add 10 mL of acetylacetone dropwise to the solution using a dropping funnel. The addition should be slow to control the exothermic reaction.[9] A few drops of glacial acetic acid can be added as a catalyst.[7][8]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 3 hours.[4]

-

Isolation and Purification: After reflux, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization. If necessary, reduce the solvent volume by rotary evaporation.

-

Filtration: Collect the resulting white crystalline solid by vacuum filtration, washing the crystals with a small amount of ice-cold water or ethanol.

-

Drying: Dry the product under vacuum to obtain pure 3,5-dimethylpyrazole. The expected melting point is 105-108 °C.

Part 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Principle and Mechanism: The Aza-Michael Addition

This key transformation is an aza-Michael addition, which is a type of conjugate addition reaction.[10] The N-H proton of the 3,5-dimethylpyrazole is weakly acidic, and the nitrogen atom can act as a soft nucleophile. Crotonic acid is an α,β-unsaturated carboxylic acid. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[11][12]

The reaction proceeds by the nucleophilic attack of the pyrazole nitrogen onto the β-carbon of crotonic acid. This forms an enolate intermediate, which is then protonated to yield the final saturated butanoic acid derivative. The reaction is thermally driven and does not require an external catalyst, although the product itself may exhibit autocatalytic effects.[10]

Caption: The Aza-Michael conjugate addition mechanism.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 67-51-6 | Synthesized in Part 1 |

| Crotonic acid | C₄H₆O₂ | 86.09 | 107-93-7 | Purity ≥98% |

Experimental Protocol

This protocol is adapted from the procedure described by Khachatryan, H. N. (2017).[10]

-

Reaction Setup: In a 50 mL round-bottom flask, combine 4.8 g (0.05 mol) of 3,5-dimethylpyrazole and 4.7 g (0.055 mol) of crotonic acid. No solvent is required for this reaction.

-

Heating: Heat the reaction mixture using a water bath maintained at 85-90 °C for 3 hours. A magnetic stirrer can be used if the mixture remains mobile.

-

Crystallization: After the heating period, remove the flask from the water bath and allow it to cool to room temperature. The product should solidify or crystallize upon cooling.

-

Purification: The crude product can be purified by recrystallization. Based on the product's structure (containing both a basic pyrazole ring and an acidic carboxylic acid group), a suitable recrystallization solvent could be water or an ethanol/water mixture.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Process Validation and Quality Control

To ensure the identity and purity of the synthesized 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, a suite of analytical techniques should be employed. The expected data, based on literature values, are summarized below.[10]

| Analysis | Expected Result | Purpose |

| Melting Point | 150-151 °C | Assess purity; a sharp melting point indicates high purity. |

| FT-IR (cm⁻¹) | ~1700 (C=O), ~3200-3400 (broad, COOH) | Confirm the presence of carboxylic acid functional groups. |

| ¹H NMR (DMSO-d₆, δ, ppm) | 1.37 (d, 3H), 2.11 (s, 3H), 2.24 (d, 3H), 2.60 (dd, 1H), 2.86 (dd, 1H), 4.49-4.60 (m, 1H), 5.61 (br. s., 1H), 11.92 (br. s., 1H) | Confirm the molecular structure and connectivity of protons. |

| Elemental Analysis | Calculated for C₉H₁₄N₂O₂: C, 59.32%; H, 7.74%; N, 15.37% | Verify the elemental composition and empirical formula. |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Yield in Part 1 | Incomplete reaction; loss during workup. | Ensure dropwise addition of acetylacetone at low temperature. Extend reflux time. Minimize the amount of cold solvent used for washing. |

| Reaction in Part 2 is sluggish or incomplete | Insufficient heating. | Ensure the reaction temperature is maintained at 85-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). |

| Product is an oil or difficult to crystallize | Presence of unreacted starting materials or impurities. | Attempt purification via column chromatography (silica gel). Try trituration with a non-polar solvent like hexanes to induce solidification. |

| Broad melting point range | Impure product. | Repeat the recrystallization step, ensuring slow cooling to promote the formation of well-defined crystals. |

References

- CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents.

- CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Available at: [Link]

-

Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives - ChemRxiv. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

-

3,5-Dimethylpyrazole - Wikipedia. Available at: [Link]

-

Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH. Available at: [Link]

-

Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic - ResearchGate. Available at: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

-

19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

-

Aza-Michael addition of pyrazoles to crotonic acid - ResearchGate. Available at: [Link]

-

Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines - ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

The Michael-type Addition of 1-Cyanoacetyl-3,5- dimethylpyrazole to Arylmethylenecyanoacetamides - Sciforum. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

-

Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives - YouTube. Available at: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

-

19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 7. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 8. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

application of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid in medicinal chemistry

Application Note: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid in Medicinal Chemistry

Executive Summary

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (CAS: 890592-88-8) is a specialized heterocyclic building block used in the design of bioactive small molecules. It features a 3,5-dimethylpyrazole (DMP) pharmacophore linked to a carboxylic acid via a flexible three-carbon aliphatic chain (butyric acid backbone).

This molecular architecture serves two critical functions in medicinal chemistry:

-

Pharmacophore Delivery: It introduces the DMP moiety—a proven bioisostere for phenyl rings and a privileged scaffold for metal coordination—into a target molecule while maintaining specific physicochemical properties (logP modulation).

-

Bidentate Ligand Potential: The pyrazole nitrogen and the carboxylic acid oxygen can act cooperatively in fragment-based drug discovery (FBDD) to chelate metalloenzyme active sites or bridge protein sub-pockets.

This guide details the synthesis, chemical stability, and application protocols for incorporating this scaffold into drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

| CAS Number | 890592-88-8 |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| pKa (Calc.) | ~4.5 (Carboxylic Acid), ~2.5 (Pyrazole N2) |

| LogP (Calc.) | 1.24 |

| Solubility | High in DMSO, Methanol, DCM; Moderate in Water (pH dependent) |

| Key Pharmacophore | 3,5-Dimethylpyrazole (Lipophilic H-bond acceptor) |

Protocol A: Synthesis of the Building Block

The most robust route to this compound is the Aza-Michael Addition of 3,5-dimethylpyrazole to crotonic acid (or its esters). This method is preferred over alkylation with 3-bromobutyric acid due to higher regioselectivity and milder conditions.

Mechanism & Rationale

3,5-Dimethylpyrazole is a weak nucleophile. The reaction requires either basic activation (to form the pyrazolate anion) or acid catalysis (to activate the Michael acceptor). The protocol below uses a base-catalyzed approach optimized for yield and purity.

Materials

-

3,5-Dimethylpyrazole (1.0 equiv)[1]

-

Crotonic Acid (1.1 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) - Catalyst

-

Acetonitrile (MeCN) or Water (Green Chemistry variant)

-

Reflux condenser, magnetic stirrer.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (10 mmol, 0.96 g) and crotonic acid (11 mmol, 0.95 g) in MeCN (20 mL).

-

Catalyst Addition: Add DBU (1 mmol, 0.15 mL) dropwise.

-

Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The pyrazole starting material should be consumed.

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL) to remove DBU and protonate the product.

-

Note: The product is amphoteric but primarily acidic. Ensure the pH of the aqueous layer is ~3–4 to keep the carboxylic acid protonated for extraction into the organic phase.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

-

-

Validation:

-

1H NMR (DMSO-d6): Confirm the disappearance of alkene protons (crotonic acid) and the appearance of the methine multiplet at ~4.5 ppm (CH-N).

-

Protocol B: Medicinal Chemistry Applications

Application 1: Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for screening against metalloproteins (e.g., histone deacetylases, metalloproteases) due to its ability to coordinate metal ions.

Screening Protocol:

-

Library Prep: Dissolve the compound in d6-DMSO at 100 mM.

-

Soak Systems: For crystallographic screening, soak protein crystals in a solution containing 1–10 mM of the fragment.

-

Analysis: Look for electron density at the active site zinc/iron. The carboxylate often binds the metal, while the dimethylpyrazole makes hydrophobic contacts with the "rim" of the pocket.

Application 2: Scaffold Linker Strategy

The butyric acid chain acts as a flexible linker. The carboxylic acid can be converted to an amide, ester, or heterocycle (e.g., oxadiazole) to extend the molecule.

Amide Coupling Protocol (General):

-

Activation: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2 equiv). Stir for 10 min.

-

Coupling: Add the amine partner (R-NH₂, 1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Rationale: The steric bulk of the dimethylpyrazole does not interfere with the carboxylic acid activation due to the 3-carbon spacer.

Visualizations

Figure 1: Synthesis and Utility Pathway

This diagram illustrates the synthesis of the core building block and its divergent applications in creating diverse chemical libraries.

Caption: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid via Aza-Michael addition and its downstream applications in library synthesis and fragment screening.

Figure 2: Pharmacophore Logic

A decision tree for when to deploy this specific scaffold versus rigid analogs.

Caption: Selection criteria for using the aliphatic butanoic acid linker versus rigid aryl linkers in medicinal chemistry design.

References

-

Synthesis of Pyrazole Derivatives

-

El-Saghier, A. M. M., & Khodairy, A. (2000). New synthetic approaches to condensed pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 160(1), 105-119.

-

-

Integrin Inhibitor Pharmacophores (Contextual)

-

Anderson, N. A., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid.[2][3][4] ACS Medicinal Chemistry Letters, 9(12), 1257–1262.

- Note: This reference illustrates the biological potency of the 3,5-dimethylpyrazole moiety when linked to a butanoic acid backbone, albeit via a phenyl spacer.

-

-

Coordination Chemistry of Pyrazole Carboxylates

-

Tella, A. C., et al. (2021). Synthesis, crystal structure and biological studies of Cu(II) complexes containing 3,5-dimethylpyrazole. Journal of Molecular Structure, 1224, 129237.

-

-

Aza-Michael Addition Protocols

-

Rulev, A. Y. (2017). Aza-Michael addition of pyrazoles: A review. RSC Advances, 7, 3968-3984.

-

Sources

Application Note: Screening Pyrazole Analogs for Integrin Affinity

Abstract

This guide details the screening of pyrazole-based small molecules as RGD (Arg-Gly-Asp) mimetics for integrin receptors (specifically

Introduction: The Pyrazole-Integrin Interface

Integrins are heterodimeric transmembrane receptors that modulate cell-ECM (extracellular matrix) adhesion. In drug discovery, they are critical targets for oncology (angiogenesis) and thrombosis.

The RGD tripeptide sequence is the natural ligand motif for many integrins. Small molecule antagonists must mimic this geometry.

-

The Pharmacophore: A basic moiety (mimicking Arginine) and an acidic moiety (mimicking Aspartic Acid) separated by a spacer.

-

The Pyrazole Advantage: The pyrazole ring serves as a privileged scaffold. It provides a rigid, planar geometry that reduces the entropic cost of binding compared to flexible linear peptides.

-

Mechanism: The acidic group of the pyrazole analog coordinates with the divalent cation (

or

Screening Workflow Visualization

The following diagram outlines the critical path from library to lead candidate.

Figure 1: The integrated screening cascade. Selection criteria (edges) ensure only high-probability candidates progress to low-throughput, high-cost assays.

Phase I: Solid-Phase Competitive Binding Assay

Goal: Rapidly filter libraries to determine

Critical Reagents

| Component | Specification | Purpose |

| Receptor | Recombinant Human | Target protein (immobilized). |

| Ligand | Biotinylated Vitronectin (VN) | Competitor. |

| Cation | Crucial: Forces integrin into "high-affinity" open conformation. | |

| Detection | Streptavidin-HRP + TMB | Colorimetric readout. |

Protocol Steps

-

Coating: Dilute

to 1 -

Blocking: Wash 2x with Wash Buffer (PBS + 0.05% Tween-20). Add 200

L Blocking Buffer (PBS + 1% BSA + 5% Sucrose). Incubate 2h at RT. -

Competition Mix:

-

Prepare Binding Buffer : 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM

, 0.1% BSA. -

Note on Cations: Do not use

alone, as it stabilizes the closed (low affinity) headpiece. Use -

Mix Biotin-VN (fixed conc. ~0.5

g/mL) with serial dilutions of Pyrazole Analog (0.1 nM – 10

-

-

Incubation: Add 100

L of Competition Mix to wells. Incubate 3h at RT. -

Detection: Wash 3x. Add Streptavidin-HRP (1:2000). Incubate 1h. Wash 3x. Add TMB substrate. Stop with 1M

. -

Analysis: Measure OD450. Fit data to a 4-parameter logistic equation to derive

.

Phase II: Biophysical Kinetics (SPR)

Goal: Determine residence time (

Experimental Logic

Small molecules (<500 Da) produce low Refractive Index (RI) shifts. Therefore, we immobilize the heavy partner (Integrin) and flow the light partner (Pyrazole).

-

Challenge: Pyrazoles are hydrophobic and require DMSO.

-

Solution: Solvent Correction. Mismatch between running buffer DMSO and sample DMSO causes bulk RI shifts that mask binding.

Protocol Steps

-

Immobilization (CM5 Chip):

-

Activate surface with EDC/NHS.

-

Dilute

to 20 -

Inject to target immobilization level (~3000-5000 RU). High density is required for small molecule detection [2].[2]

-

Block with Ethanolamine.

-

-

Buffer Preparation:

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 1 mM

+ 5% DMSO . -

Critical: The DMSO concentration in the running buffer must exactly match the sample buffer.

-

-

Solvent Correction Cycle:

-

Prepare a standard curve of DMSO (4.5% to 5.8%) to calibrate the instrument's response to bulk refractive index changes.

-

-

Kinetic Injection:

-

Prepare 5 concentrations of Pyrazole (e.g., 0.1x to 10x the

derived in Phase I). -

Inject at flow rate 30

L/min. Contact time: 60s. Dissociation time: 180s.

-

-

Data Analysis:

-

Double reference subtraction (Reference surface - Buffer blank).

-

Fit to 1:1 Langmuir binding model .

-

Success Criteria:

should be theoretical max based on MW ratio. Complex binding curves may indicate aggregation or allosteric binding.

-

Phase III: Functional Cell Adhesion Assay

Goal: Confirm the compound prevents live cells from adhering to ECM, validating membrane permeability and biological relevance.

Cell Line: K562 transfected with

Protocol Steps

-

ECM Coating: Coat 96-well black-wall plates with Vitronectin (5

g/mL) overnight at 4°C. Block with 1% BSA (heat-inactivated). -

Cell Preparation:

-

Harvest cells. Wash in serum-free medium.

-

Label cells with Calcein-AM (2

M) for 30 min at 37°C. This creates a fluorescent cytoplasm. -

Resuspend in Adhesion Buffer (HBSS + 1 mM

+ 0.5% BSA).

-

-

Inhibition Setup:

-

Pre-incubate labeled cells (

cells/mL) with Pyrazole analogs for 20 min at RT. -

Control: Include a mAb (e.g., LM609) as a positive control for inhibition.

-

-

Adhesion:

-

Add cell/compound mix to Vitronectin-coated wells.

-

Incubate 45-60 min at 37°C.

-

-

Washing (The Variable Step):

-

Non-adherent cells must be removed.[3] Use an automated plate washer or gentle manual aspiration (2x with PBS).

-

Caution: Aggressive washing strips weakly adherent cells, creating false positives.

-

-

Readout: Measure Fluorescence (Ex 485 nm / Em 535 nm).

-

Calculation:

Mechanistic Pathway Visualization

The following diagram illustrates the molecular interference mechanism being tested.

Figure 2: Mechanism of Action.[4] The pyrazole analog competitively occupies the MIDAS site, preventing ECM engagement and downstream FAK signaling.

Troubleshooting & Optimization

-

High Background in Solid-Phase: Increase Tween-20 to 0.1% in wash buffer. Ensure BSA is "Fatty Acid Free" to prevent non-specific hydrophobic binding of pyrazoles.

-

Negative SPR Binding: If

is negative, the reference surface is binding the compound non-specifically. Switch from Dextran (CM5) to PEG-based chips to reduce non-specific binding. -

Cell Toxicity: Always run a parallel MTS/MTT assay. If the pyrazole kills the cell, it won't adhere, mimicking a "hit" in the adhesion assay.

References

-

Mould, P. A. (2009).[5] Solid phase assays for studying ECM protein-protein interactions.[5][6] Methods in Molecular Biology, 522, 195–200.[5] Link

-

O'Connell, N. (2021).[7] Protein Ligand Interactions Using Surface Plasmon Resonance.[2][7][8][9] Methods in Molecular Biology, 2365, 1-16. Link

-

Xiong, J. P., et al. (2001). Crystal structure of the extracellular segment of integrin

. Science, 294(5541), 339-345.[10] Link -

Rechenmacher, F., et al. (2013). Designing Integrin Antagonists: From Peptides to Small Molecules. Current Pharmaceutical Design, 19(12). Link

Sources

- 1. Cellular solid-phase binding assay and mass spectrometry for screening of alpha 4 beta 7 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 7. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 8. Binding investigation of integrin alphavbeta3 with its inhibitors by SPR technology and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Pyrazole Butanoic Acid Synthesis

Introduction

Welcome to the Technical Support Center for the synthesis of pyrazole butanoic acid derivatives. These structures are of significant interest in medicinal chemistry and drug development, often serving as crucial building blocks for targeted therapeutics. Their synthesis, typically achieved through palladium-catalyzed cross-coupling reactions, presents a unique set of challenges due to the electronic properties of the pyrazole ring and the potential for the carboxylic acid moiety to interfere with the catalytic cycle.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind optimizing critical parameters. Here, we address common experimental failures and provide logical, field-tested solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts and strategic decisions you'll face when planning your synthesis.

Q1: What are the primary cross-coupling strategies to synthesize a C-linked pyrazole butanoic acid?

A1: There are three principal palladium-catalyzed cross-coupling strategies, each with distinct advantages depending on the available starting materials. The choice primarily revolves around which bond is being formed to connect the pyrazole and the butanoic acid chain.

-

Suzuki-Miyaura Coupling: This is the most common and versatile method for forming the C-C bond. It involves the reaction of a pyrazole-halide (or triflate) with a butanoic acid derivative bearing a boronic acid or boronate ester, or the reverse combination. It is known for its functional group tolerance and generally mild conditions.[1]

-

Heck Reaction: This strategy forms the C-C bond by coupling a pyrazole-halide with an unsaturated precursor of the butanoic acid chain, such as ethyl but-3-enoate.[2] The resulting double bond must then be reduced in a subsequent step to yield the final saturated butanoic acid chain.

-

Sonogashira Coupling: This approach involves coupling a pyrazole-halide with a terminal alkyne, such as but-3-ynoic acid or its ester.[3] Similar to the Heck reaction, this method requires a subsequent reduction step (or steps) to convert the alkyne into the saturated alkyl chain.

Q2: Should the carboxylic acid group on the butanoic acid chain be protected?

A2: Yes, in most cases, protecting the carboxylic acid is highly recommended. The acidic proton of an unprotected carboxylic acid can interfere with the reaction in several ways:

-

Base Quenching: It can neutralize the base required for the catalytic cycle, effectively halting the reaction.

-

Catalyst Inhibition: The carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity.[1]

-

Substrate Degradation: Certain reaction conditions might promote decarboxylation or other unwanted side reactions.

The most common protecting group is an ester (e.g., methyl or ethyl ester), which is stable under typical coupling conditions and can be easily hydrolyzed post-coupling.

Q3: Why is ligand selection so critical for coupling reactions involving pyrazoles?

A3: Ligand selection is arguably the most crucial parameter for a successful pyrazole coupling. The pyrazole nucleus, being a nitrogen-rich heterocycle, can act as a ligand itself and coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1]

Modern ligands for cross-coupling are designed to overcome this by being both sterically bulky and electron-rich .[4]

-

Steric Bulk (e.g., ligands with t-butyl or cyclohexyl groups) promotes the final, desired reductive elimination step and helps prevent the formation of inactive catalyst dimers.[4]

-

High Electron Donation increases the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition step into the C-Halide bond.[4]

For pyrazoles, bulky biarylphosphine ligands like SPhos, XPhos, and AdBrettPhos have shown excellent efficacy where simpler ligands like PPh₃ fail.[1][5]

Q4: How do I choose the correct base for my reaction?

A4: The base plays multiple roles in the catalytic cycle, and its choice is dependent on the specific coupling reaction.

-

For Suzuki-Miyaura Coupling: An inorganic base is typically used to facilitate the transmetalation step. K₃PO₄ and Cs₂CO₃ are often excellent choices.[1] They are strong enough to activate the boronic acid/ester but are generally non-nucleophilic, minimizing side reactions. Weaker bases like K₂CO₃ can also be effective, particularly with more reactive coupling partners.[6]

-

For Heck and Sonogashira Couplings: An organic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) , is commonly used to neutralize the HX acid generated during the reaction.[2][7]

-

For Buchwald-Hartwig Amination (N-alkylation): Strong, non-nucleophilic bases are required to deprotonate the amine (or pyrazole N-H). Alkali metal alkoxides like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are standard.[8][9]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during experiments with actionable solutions based on mechanistic principles.

Problem 1: Low or No Yield of the Desired Pyrazole Butanoic Acid Product

This is the most common issue. A systematic approach is required to diagnose the root cause.

Possible Cause A: Catalyst System Inactivity

-

Symptoms: The reaction shows no conversion of starting materials, even after extended time or heating. TLC or LC-MS shows only starting materials.

-

Underlying Logic: The active Pd(0) species is not being generated or is being poisoned. This can be due to poor quality reagents or the presence of oxygen, which oxidizes the catalyst.

-

Troubleshooting Steps:

-

Use a Pre-catalyst: Switch from a simple palladium source like Pd(OAc)₂ to a modern pre-catalyst (e.g., XPhos Pd G2/G3). These are air-stable solids that reliably generate the active Pd(0) species in solution, leading to more reproducible results.[10]

-

Verify Ligand Integrity: Phosphine-based ligands can oxidize if not stored properly under an inert atmosphere. Use fresh ligand from a reputable supplier.

-

Ensure Rigorous Degassing: Oxygen is a potent inhibitor of many Pd(0) catalysts. Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles are recommended) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[11]

-

Possible Cause B: Protodeboronation of the Boronic Acid/Ester

-

Symptoms: You observe consumption of the pyrazole halide but low yield of the product, with the boronic acid partner reverting to its corresponding protonated form.

-

Underlying Logic: The boronic acid C-B bond is being cleaved by a proton source before it can transmetalate to the palladium center. This is a common issue, especially with electron-rich or heteroaromatic boronic acids and when using aqueous solvents or bases.[1][12]

-

Troubleshooting Steps:

-

Switch to a Boronate Ester: Use the pinacol ester (Bpin) derivative of your butanoic acid. The Bpin group is significantly more stable to protodeboronation than the corresponding boronic acid.

-

Use Anhydrous Conditions: Dry your solvent and reagents thoroughly. While some Suzuki protocols use water, it can exacerbate this side reaction. A polar aprotic solvent like 1,4-dioxane or THF under anhydrous conditions is a good starting point.[13]

-

Select a Milder Base: A base like K₃PO₄ is often less detrimental than aqueous Na₂CO₃.[1]

-

Possible Cause C: Debromination/Dehalogenation of the Pyrazole Halide

-

Symptoms: You isolate the desired product along with a significant amount of the "parent" pyrazole (where the halide has been replaced by hydrogen).

-

Underlying Logic: A competing catalytic cycle involving a palladium-hydride (Pd-H) species is occurring.[14] This species can be formed from trace water or from certain bases/solvents and leads to hydrodehalogenation of your starting material.

-

Troubleshooting Steps:

-

Modify the Ligand: Switch to a less electron-donating or more sterically hindered ligand, which can disfavor the pathways leading to Pd-H formation.

-

Change the Base/Solvent: Avoid bases known to be potential hydride sources. For example, if using an alkoxide base, ensure it is of high purity.

-

Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly suppress debromination.[15]

-

Problem 2: Poor Regioselectivity in N-Alkylation of the Pyrazole Ring

-

Symptoms: When attempting to form the pyrazole-butanoic acid link via N-alkylation (e.g., using a Buchwald-Hartwig type reaction), you obtain a mixture of N1 and N2 alkylated isomers.

-

Underlying Logic: Unsymmetrical pyrazoles have two distinct nitrogen atoms available for functionalization. The selectivity is governed by a combination of steric and electronic factors, which can be influenced by the reaction conditions.[16]

-

Troubleshooting Steps:

-

Leverage Steric Hindrance: If one nitrogen is significantly more sterically hindered than the other (e.g., by a substituent at the C5 position), alkylation will preferentially occur at the less hindered nitrogen.[17]

-

Use a Directing or Protecting Group: A common strategy is to install a removable protecting group (e.g., a trityl group) on the pyrazole starting material.[18] This can direct functionalization to a specific position (e.g., C4-amination) before being removed. For N-alkylation, one could potentially protect one nitrogen, alkylate the other, and then deprotect.

-

Screen Copper Catalysts: For N-arylations and alkylations, copper-catalyzed "Ullmann-type" reactions can sometimes offer different or improved regioselectivity compared to palladium systems.[17]

-

Section 3: Experimental Protocols & Data

General Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole with an Ethyl Butanoate-4-boronate (Pinacol Ester)

This is a representative starting point. Optimization will be necessary for specific substrates.

-

Reagent Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the 4-bromo-1H-pyrazole (1.0 equiv), the ethyl butanoate-4-boronate pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the additional ligand if required (e.g., XPhos, 1-3 mol%). Add this solid mixture to the Schlenk flask.

-

Solvent Addition: Add rigorously degassed, anhydrous solvent (e.g., 1,4-dioxane or Toluene, ~0.1 M concentration relative to the limiting reagent) via cannula or syringe.

-

Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the protected pyrazole butanoic acid ester.

-

Deprotection: The resulting ester can be hydrolyzed to the final carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Table 1: Recommended Starting Conditions for Pyrazole Coupling Reactions

| Parameter | Suzuki-Miyaura (C-C) | Heck (C-C) | Sonogashira (C-C) | N-Alkylation (C-N) |

| Pd Source | XPhos Pd G3 (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) | tBuDavePhos Pd G3 (1-3 mol%) |

| Ligand | XPhos (1-3 mol%) | P(o-tol)₃ or SPhos | PPh₃ or XPhos | tBuDavePhos (1-3 mol%) |

| Co-catalyst | None | None | CuI (1-5 mol%) | None |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq) | TEA or DIPEA (2-3 eq) | TEA or Piperidine (2-3 eq) | NaOt-Bu or K₂CO₃ (1.5-2 eq) |

| Solvent | 1,4-Dioxane or Toluene | DMF or Acetonitrile | THF or DMF | Toluene or Dioxane |

| Temperature | 80 - 110 °C | 80 - 120 °C | 25 - 80 °C | 90 - 110 °C |

| Key Ref. | [1] | [2] | [3] | [18][19] |

Section 4: Visualizations

Diagram 1: The Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Reaction Yield

Caption: Decision tree for troubleshooting low-yield pyrazole coupling reactions.

References

-

Chen, Y. et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. [Link]

-

Lee, C.-Y. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684. [Link]

-

Lee, C.-Y. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

-

ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)... [Link]

-

MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

-

Borah, A. J. et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. [Link]

-

ARKAT USA, Inc. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]

-

Borah, A. J. et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. PMC. [Link]

-

Kotha, S. et al. (2010). Pyrazole-Tethered Phosphine Ligands for Pd(0): Useful Catalysts for Stille, Kumada and Hiyama Cross-Coupling Reactions. Tetrahedron, 66(29), 5451–5458. [Link]

-

Babinski, D. J. et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Journal of Organic Chemistry, 76(14), 5915-5923. [Link]

-

ResearchGate. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

-

Borah, A. J. et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. PMC. [Link]

-

ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]

-

DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

-

Billingsley, K. L. & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

-

Kantchev, E. A. B. et al. (2009). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]

-

Nguyen, T. T. et al. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. [Link]

-

Daugulis, O. et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

-

Semantic Scholar. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. [Link]

-

ResearchGate. (2011). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. [Link]

-

RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

-

ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

-

Antilla, J. C. et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

-

ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]

-

Kudyakova, Y. S. et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

-

ACS Green Chemistry Institute. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

El-Faham, A. et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

-

NIH. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

-

Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

-

ACS Publications. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Support Center: Solubilization Strategies for 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Executive Summary

You are encountering solubility issues with 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (CAS: 890592-88-8). Based on its chemical structure—a lipophilic 3,5-dimethylpyrazole core attached to a butyric acid tail—this molecule exhibits pH-dependent solubility .[1]

The free acid form has a predicted LogP of ~1.24 and high lattice energy due to carboxylic acid dimerization, making it poorly soluble in water at pH < 5.[2]0. The primary resolution is the ionization of the carboxylic acid group. [1]

This guide provides three validated workflows to resolve this, prioritized by experimental compatibility.

Module 1: The "Gold Standard" – pH Manipulation

Best For: In vitro assays, chemical synthesis, and formulations requiring high concentrations (>10 mM).[2]

The Science

This molecule behaves as a weak acid (pKa ≈ 4.8).[1][2] In neutral water (pH ~7) or acidic buffers, the equilibrium may favor the protonated (neutral) species, which precipitates.[2] By raising the pH above the pKa by at least 2 units (pH > 6.8), you convert the acid into its carboxylate anion , increasing aqueous solubility by orders of magnitude.[2]

Protocol: In-Situ Salt Formation

Do not dissolve directly in water. Follow this "Reverse Addition" method:

-

Weigh the required amount of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid.

-

Calculate the molar equivalent of base. You need a 1:1.05 molar ratio of Base:Acid.[1]

-

Pre-dissolve the base (e.g., NaOH, KOH, or Meglumine) in 80% of your final volume of water.[2]

-

Add the solid acid slowly to this basic solution while stirring. It should dissolve rapidly as the salt forms.[1]

-

Adjust the final volume and check pH. If the pH is > 8.0, carefully back-titrate with dilute HCl to pH 7.4, ensuring no precipitation occurs.[1][2]

Decision Tree: Selecting the Right Base

Figure 1: Decision matrix for selecting the appropriate counter-ion for salt formation.

Module 2: Co-Solvent Systems

Best For: High-throughput screening (HTS) or when pH adjustment is strictly forbidden by the assay protocol.[1]

The Science

If the assay buffer has a strong capacity at low pH (e.g., MES buffer at pH 6.0), the salt method may fail as the compound re-protonates.[2] Here, we use a dielectric constant modifier . The dimethylpyrazole ring is lipophilic; solvents like DMSO or Ethanol disrupt the water lattice and solvate the hydrophobic core.[1]

Solvent Compatibility Table

| Solvent | Max Recommended Final % (Cell Culture) | Solubility Potential | Notes |

| DMSO | 0.1% - 0.5% | High (>100 mM) | Universal solvent.[1] Freezes at 19°C. |

| Ethanol | 0.1% - 1.0% | Moderate | Good for animal studies; evaporates.[1] |

| PEG-400 | 1% - 5% | High | Excellent stabilizer; prevents re-precipitation.[1] |

| NMP | < 0.1% | Very High | Toxic; use only for chemical synthesis.[1] |

Protocol: The "Solvent Spike" Method

-

Prepare a 1000x Stock Solution in 100% DMSO (e.g., if you need 10 µM final, make 10 mM stock).[1][2]

-

Vortex until completely clear.

-

Critical Step: Add the DMSO stock to the aqueous buffer while vortexing the buffer .

Module 3: Troubleshooting & FAQs

Q1: I followed the NaOH protocol, but it precipitated when I added it to my PBS buffer. Why? A: This is likely the Common Ion Effect or a pH Shift .[1]

-

pH Shift: PBS (Phosphate Buffered Saline) at pH 7.4 is close to the solubility cliff.[1][2] If your stock solution was pH 9 and you diluted it into PBS, the pH drops, and the free acid forms.[2] Fix: Use a lower concentration or increase the pH of the PBS to 7.8.

-

Common Ion: High Na+ in PBS reduces the solubility of the sodium salt of your compound.[1] Fix: Use the Meglumine salt method (Module 1).

Q2: Can I heat the solution to dissolve it? A: Yes, but with caution. The melting point is predicted >100°C. You can heat to 50°C to speed up dissolution, but if it precipitates upon cooling, you have created a supersaturated solution which is unstable.[2] pH adjustment is superior to heat. [2]

Q3: Is this compound stable in water once dissolved? A: Generally, yes.[1][2] Pyrazoles and carboxylic acids are chemically stable.[1] However, avoid extreme basic pH (>10) for prolonged periods to prevent potential degradation of the alkyl linker, although this is unlikely under standard conditions.[2]

Workflow Visualization: The Solubilization Pipeline

Figure 2: Operational workflow for determining the correct solubilization method based on experimental pH constraints.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3159017, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid. Retrieved from [Link][1][2][3]

- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Standard text on carboxylic acid salt selection).

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for solubility estimation of pyrazole derivatives).

-

Dhinwa, N. K., et al. (2024). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazoles

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the common pitfalls encountered during the synthesis of substituted pyrazoles. As Senior Application Scientists, we understand that while these heterocyclic scaffolds are invaluable in medicinal chemistry and materials science, their synthesis can be fraught with challenges. This center provides in-depth, experience-driven answers to common questions and detailed troubleshooting guides to help you navigate these complexities and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrazole core?

A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically under acidic conditions.[1][2][3] Variations of this include using β-ketoesters to form pyrazolones.[4] Other important methods include the [3+2] cycloaddition of 1,3-dipoles (like diazo compounds) with alkynes, and various multicomponent reactions that allow for the construction of highly substituted pyrazoles in a single step.[5][6]

Q2: Why is achieving regioselectivity a primary challenge in pyrazole synthesis?

A2: Regioselectivity becomes a critical issue when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[6][7] The substituted hydrazine can attack either of the two distinct carbonyl groups, leading to the formation of a mixture of two constitutional isomers.[7] Separating these regioisomers can be difficult, making the control of this selectivity crucial for efficient synthesis.[8]

Q3: What key factors influence the regioselectivity of the Knorr pyrazole synthesis?

A3: The regiochemical outcome is a delicate balance of several factors:

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for nucleophilic attack.[7]

-

Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, directing the attack to the less sterically encumbered carbonyl.[6][7]

-

Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction pathway. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in certain cases.[6][9] Microwave-assisted synthesis can also enhance selectivity and yields.[6]

Q4: I'm struggling with the N-alkylation of my pyrazole. What are the common pitfalls?

A4: The N-alkylation of pyrazoles presents its own set of challenges, primarily centered around regioselectivity and yield.[8] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers.[8] Low yields can result from suboptimal reaction conditions, the use of a poor leaving group on the alkylating agent (reactivity trend: I > Br > Cl > OTs), or solubility issues.[8]

Q5: How can I control the N1 vs. N2 regioselectivity during alkylation?

A5: Several strategies can be employed to control N-alkylation regioselectivity:

-

Steric Control: Alkylation tends to favor the less sterically hindered nitrogen atom.[8]

-

Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[8]

-

Base Selection: The choice of base is critical. For example, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation, while using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[8][10]

-

Catalyst Systems: Certain catalysts can direct the alkylation. For instance, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[8]

II. Troubleshooting Guides

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

Symptom: Your reaction is producing a difficult-to-separate mixture of regioisomers, as confirmed by NMR or LC-MS analysis.

Causality Analysis: This is a classic problem arising from the similar reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl starting material. The nucleophilic attack by the hydrazine is not sufficiently selective for one carbonyl over the other under your current reaction conditions.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low pyrazole yield.

Detailed Action Plan:

-

Verify Reagent Quality and Reactivity:

-

Alkylating Agent: Check the leaving group. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. [8]If using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.

-

Pyrazole: Ensure the pyrazole starting material is pure and dry.

-

-

Evaluate the Base:

-

Strength: Is the base strong enough to deprotonate the pyrazole's N-H? Common bases include K₂CO₃, Cs₂CO₃, and NaH. [8]NaH is a stronger, non-nucleophilic base that can be very effective but requires anhydrous conditions.

-

Solubility: Poor solubility of the base can impede the reaction. Ensure adequate stirring and consider bases known to have better solubility in your chosen solvent.

-

-

Assess the Solvent:

-

Polarity: N-alkylation is generally favored in polar aprotic solvents like DMF, DMSO, or acetonitrile. [8]These solvents help to solvate the cation of the pyrazole salt, increasing the nucleophilicity of the pyrazolate anion.

-

Anhydrous Conditions: If using a strong base like NaH, ensure the solvent is anhydrous to prevent quenching of the base.

-

-

Optimize Temperature and Time:

-

Some alkylations are slow at room temperature. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC or LC-MS.

-

Ensure the reaction is running for a sufficient amount of time.

-

Issue 3: Difficulty in Product Purification

Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from starting materials or byproducts.

Causality Analysis: Pyrazoles can be basic and may interact strongly with silica gel, leading to streaking and poor separation. Isomeric products often have very similar polarities, making chromatographic separation challenging.

Detailed Action Plan:

-

Acid-Base Extraction:

-

Utilize the basicity of the pyrazole nitrogen. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole product should move into the aqueous layer as its hydrochloride salt.

-

Separate the aqueous layer, basify it with a base like NaOH or NaHCO₃ to deprotonate the pyrazole, and then extract the free pyrazole back into an organic solvent. This can effectively remove non-basic impurities.

-

-

Crystallization as an Acid Addition Salt:

-

If the freebase pyrazole is an oil, consider forming a salt. Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether, or an organic acid) to precipitate the pyrazole as a crystalline acid addition salt, which can then be collected by filtration. [11]

-

-

Chromatography Modifications:

-

Baseline Treatment: To minimize streaking on silica gel columns, add a small amount of a basic modifier like triethylamine (~1%) to the eluent. This deactivates the acidic sites on the silica.

-

Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography.

-

III. Experimental Protocols

Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol provides a general method for the rapid and often high-yield synthesis of pyrazoles, which can sometimes improve regioselectivity. [6] Materials:

-

Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

-

Substituted hydrazine hydrochloride (1.1 mmol)

-

Glacial acetic acid (3-4 mL)

-

Microwave reactor with sealed vessels

Procedure:

-

In a 10 mL microwave reaction vessel, combine the 1,3-dicarbonyl compound and the substituted hydrazine hydrochloride.

-

Add glacial acetic acid to act as both the solvent and catalyst.

-

Seal the vessel securely.

-

Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Note: Conditions will need to be optimized for specific substrates.

-

After the reaction is complete, cool the vessel to room temperature using compressed air.

-

Pour the reaction mixture into ice-cold water (approx. 50 mL).

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Protocol 2: Regioselective N1-Alkylation of a 3-Substituted Pyrazole

This protocol is a reliable starting point for the selective N1-alkylation of pyrazoles. [8] Materials:

-

3-substituted pyrazole (1.0 mmol)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 mmol)

-

Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the 3-substituted pyrazole and potassium carbonate.

-

Add anhydrous DMF and stir the suspension vigorously.

-

Add the alkyl halide dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated pyrazole.

IV. Data Summary

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis